RO8994

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

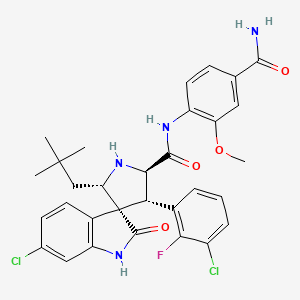

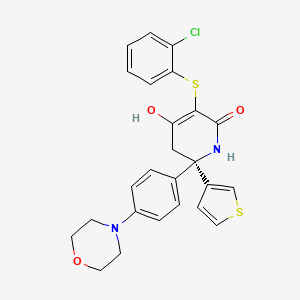

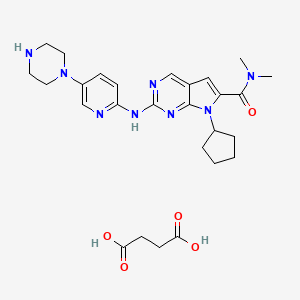

RO8994 is a highly potent and selective small-molecule inhibitor of the protein-protein interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant promise in cancer therapy due to its ability to reactivate p53, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

RO8994 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the interactions between MDM2 and p53, providing insights into the design of new inhibitors.

Biology: The compound is employed in cellular assays to investigate the role of p53 in cell cycle regulation and apoptosis.

Medicine: this compound is being explored as a potential therapeutic agent for various cancers, including osteosarcoma and colorectal cancer. .

Wirkmechanismus

RO8994 exerts its effects by binding to MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn upregulates the expression of p53 target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in maintaining genomic stability and preventing tumor development .

Biochemische Analyse

Biochemical Properties

RO8994 plays a significant role in biochemical reactions by inhibiting the interaction between MDM2 and p53 . This interaction is crucial in the regulation of the p53 pathway, which is often dysregulated in cancer .

Cellular Effects

This compound has been shown to inhibit the proliferation of various cancer cell lines, including SJSA-1, RKO, and HCT116 cells . It also increases apoptosis in these cells, indicating its potential to influence cell function significantly .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to MDM2, thereby preventing MDM2 from interacting with p53 . This inhibition allows p53 to activate its downstream targets, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown remarkable tumor growth inhibition over time

Metabolic Pathways

Given its role as an MDM2 inhibitor, it likely interacts with enzymes and cofactors involved in the p53 pathway .

Subcellular Localization

Given its role as an MDM2 inhibitor, it likely localizes to the nucleus where MDM2 and p53 interact .

Vorbereitungsmethoden

The synthesis of RO8994 involves multiple steps, starting with the preparation of spiroindolinone intermediates. The key synthetic route includes the formation of a spirooxindole core, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with catalysts and reagents like palladium on carbon and sodium hydride .

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

RO8994 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehalogenated products .

Vergleich Mit ähnlichen Verbindungen

RO8994 is part of a class of spiroindolinone small-molecule MDM2 inhibitors. Similar compounds include:

SAR405838: Another potent MDM2 inhibitor with a similar mechanism of action.

APG-115: A spirooxindole-based MDM2 inhibitor currently undergoing clinical trials.

RG7388: A pyrrolidine-based MDM2 inhibitor with high selectivity and potency

Compared to these compounds, this compound is unique due to its improved pharmacological properties, including higher potency and selectivity for MDM2, as well as better pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURAVORBGFDSMA-ISKXDESKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31Cl2FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes spirooxindoles interesting for anticancer drug development, and how does RO8994 fit into this picture?

A: Spirooxindoles represent a privileged scaffold in medicinal chemistry, demonstrating promising anticancer activities. [] This is due to their ability to mimic key structural features found in natural products, enhancing their interaction with biological targets. [] this compound, a spiroindolinone derivative, specifically targets the interaction between the MDM2 protein and the tumor suppressor protein p53. []

Q2: How does this compound interact with its target, MDM2, and what are the downstream effects of this interaction?

A: While the provided abstracts don't offer detailed mechanistic insights into this compound's binding mode with MDM2, they highlight its high potency and selectivity for this target. [] Generally, inhibiting the MDM2-p53 interaction prevents the degradation of p53, leading to the activation of p53 downstream targets involved in cell cycle arrest and apoptosis, ultimately leading to tumor suppression. []

Q3: Are there other spirooxindole-based compounds in development for cancer therapy, and how do their mechanisms compare to this compound?

A: Yes, several other spirooxindole-based compounds are being explored for their anticancer potential. Notably, SAR405838 and CFI-400945, along with their bioisosteres, are currently in clinical or preclinical development. [] These compounds, like this compound, utilize substructure-based strategies to target specific proteins involved in cancer cell survival and proliferation. [] While their precise mechanisms might differ, they generally aim to disrupt essential pathways crucial for tumor growth.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

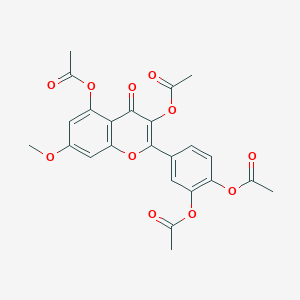

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B610458.png)

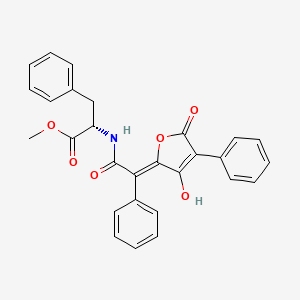

![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)

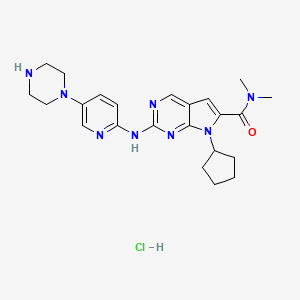

![[(7S)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B610480.png)